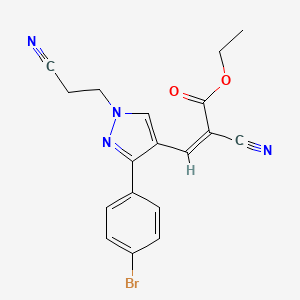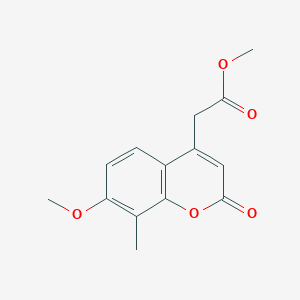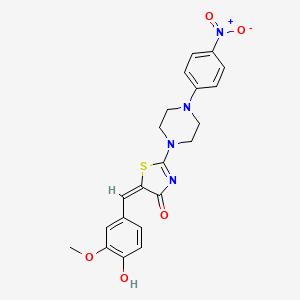![molecular formula C23H29N5O2 B2375532 3-isopentyl-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923367-41-3](/img/structure/B2375532.png)
3-isopentyl-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-isopentyl-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains several functional groups, including an imidazole ring (a five-membered ring with two non-adjacent nitrogen atoms), a purine ring (a double ring structure with four nitrogen atoms), and a dione group (two carbonyl groups). The molecule also has several alkyl groups attached, including an isopentyl group and a phenylethyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The imidazole and purine rings are aromatic, meaning they have a special stability due to delocalized electrons .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups like the dione could affect the compound’s solubility in different solvents .Scientific Research Applications
Synthesis and Biological Evaluation
The compound is synthesized and evaluated for its serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. This makes it significant for studying potential antidepressant and anxiolytic agents. For instance, a derivative of this compound exhibited potential antidepressant activity in mice, suggesting its relevance in psychopharmacological research (Zagórska et al., 2016).
Potential as Antidepressant and Anxiolytic Agents
Several studies have synthesized derivatives of this compound, demonstrating potent 5-HT1A receptor ligands, suggesting potential as antidepressant and anxiolytic agents. These findings are supported by preclinical studies indicating antidepressant-like activity in animal models, comparable to established antidepressants like Imipramine (Zagórska et al., 2009).
Molecular Modeling and Pharmacological Studies
Molecular modeling and docking studies on derivatives of this compound have identified potent receptor ligands, particularly for 5-HT1A and 5-HT7, with additional affinity for dopamine D2 receptors. Preliminary pharmacological in vivo studies have indicated the potential of certain derivatives as anxiolytics and antidepressants (Zagórska et al., 2015).
Receptor Affinity and Phosphodiesterase Activity
Research has also been focused on the receptor affinity and inhibitory potencies for phosphodiesterases of derivatives of this compound, establishing a foundation for the development of hybrid ligands with potential therapeutic applications (Zagórska et al., 2016).
Selectivity as A3 Adenosine Receptor Antagonists
The compound's derivatives have been evaluated for their selectivity as A3 adenosine receptor antagonists, which is significant for medicinal chemistry and drug discovery, particularly in targeting specific receptor subtypes (Baraldi et al., 2005).
Properties
IUPAC Name |
4,7,8-trimethyl-2-(3-methylbutyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2/c1-14(2)12-13-26-21(29)19-20(25(6)23(26)30)24-22-27(15(3)16(4)28(19)22)17(5)18-10-8-7-9-11-18/h7-11,14,17H,12-13H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIYVJHVCCIGGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CCC(C)C)C(C)C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-Morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2375449.png)
![3-allyl-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2375452.png)
![(E)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one](/img/structure/B2375454.png)
![Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylate](/img/structure/B2375456.png)



![(E)-2-(2,6-Dimethylmorpholine-4-carbonyl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B2375461.png)
![3-(butylthio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2375465.png)
![3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione](/img/structure/B2375467.png)

![2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2375470.png)
![2-{[6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2375471.png)
![(4-methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate](/img/structure/B2375472.png)
